molecular formula C10H17N3S B8502572 2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide

2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide

Cat. No. B8502572
M. Wt: 211.33 g/mol
InChI Key: ACZDFKYHBMWHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422244B2

Procedure details

2,3-Diaza-spiro[4.4]non-1-ene hydrochloride (15.4 g, 95.9 mmol; isolated from reaction of 2,3-diaza-spiro[4.4]non-2-ene, synthesized as described in WO 2008/034863, with HCl in isopropanol/toluene) was taken up in a mixture of 70 mL methanol and 30 mL water. Ethyl isothiocyanate (10.09 g, 115.1 mmol) was added using an addition funnel, and the funnel was rinsed with 40 mL methanol. At 30° C., diisopropylethylamine (14.8 g, 114.5 mmol) was added dropwise over a period of 10 minutes, and the addition funnel was rinsed with 7 mL water. After stirring the reaction mixture for 1 hour at 30° C., the mixture was cooled to 10° C. over a period of 1 hour and subsequently stirred at this temperature for another 2 hours. The precipitate was isolated by filtration, washed twice with 20 mL of a cold 3:1 mixture of methanol and water and dried at 50° C. under reduced pressure to give 16.8 g (83%) of 2,3-diaza-spiro[4.4]non-3-ene-2-carbothioic acid ethylamide as a white to off-white solid. 1H NMR identical to spectrum obtained from material prepared on small scale (vide supra).
Name
2,3-Diaza-spiro[4.4]non-1-ene hydrochloride
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.09 g
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:6]2([CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][NH:4][N:3]=1.[CH2:11]([N:13]=[C:14]=[S:15])[CH3:12].C(N(C(C)C)CC)(C)C>CO.O>[CH2:11]([NH:13][C:14]([N:3]1[N:4]=[CH:5][C:6]2([CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:2]1)=[S:15])[CH3:12] |f:0.1|

Inputs

Step One
Name
2,3-Diaza-spiro[4.4]non-1-ene hydrochloride
Quantity
15.4 g
Type
reactant
Smiles
Cl.C1=NNCC12CCCC2
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.09 g
Type
reactant
Smiles
C(C)N=C=S
Step Three
Name
Quantity
14.8 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 1 hour at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the funnel was rinsed with 40 mL methanol
WASH
Type
WASH
Details
the addition funnel was rinsed with 7 mL water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10° C. over a period of 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
subsequently stirred at this temperature for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed twice with 20 mL of a cold 3:1 mixture of methanol and water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)NC(=S)N1CC2(C=N1)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.